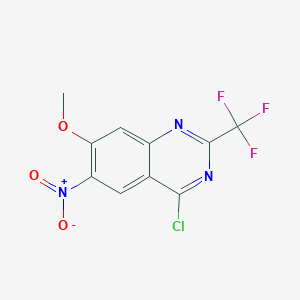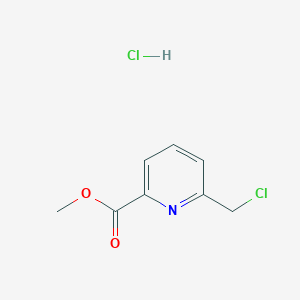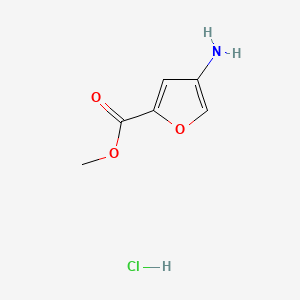
Ethyl 2-(4-acetyl-3-bromophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-acetyl-3-bromophenyl)acetate: is an organic compound with the molecular formula C12H13BrO3 It is a derivative of phenylacetic acid and contains both an acetyl group and a bromine atom on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-acetyl-3-bromophenyl)acetate typically involves the esterification of 4-acetyl-3-bromophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-(4-acetyl-3-bromophenyl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Formation of various substituted phenylacetic acid derivatives.
Oxidation: Conversion to 4-acetyl-3-bromobenzoic acid.
Reduction: Formation of 2-(4-acetyl-3-bromophenyl)ethanol.
Applications De Recherche Scientifique
Chemistry: Ethyl 2-(4-acetyl-3-bromophenyl)acetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s derivatives may possess pharmacological properties, making it a potential candidate for drug development. Research into its biological activity could lead to the discovery of new therapeutic agents.
Industry: this compound is used in the manufacture of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties for industrial applications.
Mécanisme D'action
The mechanism of action of Ethyl 2-(4-acetyl-3-bromophenyl)acetate involves its interaction with molecular targets in biological systems. The bromine atom and acetyl group on the aromatic ring can participate in various biochemical pathways, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Ethyl 2-(4-bromophenyl)acetate: Lacks the acetyl group, making it less reactive in certain chemical reactions.
Methyl 2-(4-bromophenyl)acetate: Similar structure but with a methyl ester instead of an ethyl ester, affecting its physical and chemical properties.
Ethyl 2-(4-acetylphenyl)acetate: Lacks the bromine atom, resulting in different reactivity and applications.
Uniqueness: Ethyl 2-(4-acetyl-3-bromophenyl)acetate is unique due to the presence of both the acetyl group and bromine atom on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H13BrO3 |
|---|---|
Poids moléculaire |
285.13 g/mol |
Nom IUPAC |
ethyl 2-(4-acetyl-3-bromophenyl)acetate |
InChI |
InChI=1S/C12H13BrO3/c1-3-16-12(15)7-9-4-5-10(8(2)14)11(13)6-9/h4-6H,3,7H2,1-2H3 |
Clé InChI |
BTOZXJSKBXYMRZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CC(=C(C=C1)C(=O)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,6-Dichloroisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13658489.png)


![methyl N-[[4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-6-yl]sulfonyl]ethanimidate](/img/no-structure.png)




![(R)-N-((S)-[1,1'-Biphenyl]-4-yl(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B13658543.png)
![4-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B13658545.png)
![6-Fluoro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B13658551.png)

